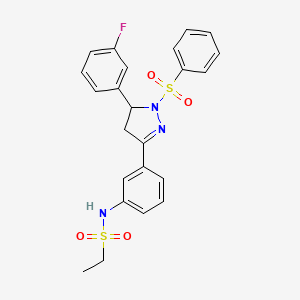
7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound with the molecular formula C10H12BrN3O2S2 and a molecular weight of 350.25 g/mol. This compound is part of the benzothiadiazole family, which is known for its diverse applications in various fields, including organic electronics and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide involves the bromination of benzothiadiazole using N-bromosuccinimide (NBS) under nitrogen protection. The reaction typically occurs in concentrated sulfuric acid at 60°C, followed by the addition of NBS in three batches over 12 hours . The reaction mixture is then poured into ice water, and the product is isolated by filtration and washed with deionized water, methanol, and hexane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiadiazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes (LEDs) and conducting polymers.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to potential therapeutic agents.
Material Science: It is used in the development of new materials with specific electronic properties.
Wirkmechanismus
The exact mechanism of action for 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic electronics, the compound’s electronic properties are crucial for its function in devices like LEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 2-[(7-Bromo-2,1,3-benzothiadiazol-4-yl)methylene]malononitrile
Uniqueness
7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its specific functional groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as organic electronics and material science.
Eigenschaften
IUPAC Name |
4-bromo-N,N-diethyl-2,1,3-benzothiadiazole-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2S2/c1-3-14(4-2)18(15,16)8-6-5-7(11)9-10(8)13-17-12-9/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASXQPDCSVHDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=NSN=C12)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2789945.png)


![1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2789953.png)
![N-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2789954.png)

![4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2789956.png)




![2-[2-(4-benzylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2789965.png)
![1-[(3-fluoro-4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2789966.png)

